molecular formula C18H19ClO4 B14669586 Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate CAS No. 51337-94-1

Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate

Cat. No.: B14669586
CAS No.: 51337-94-1
M. Wt: 334.8 g/mol
InChI Key: LLLRFZWKEMZNGV-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, making it a valuable component in the synthesis of herbicides and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate typically involves the reaction of 4-chlorophenol with 4-phenoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then esterified with ethyl 2-bromo-2-methylpropanoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and herbicides.

    Biology: Studied for its potential effects on plant growth and development.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets in plants. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to the disruption of cell membrane synthesis, ultimately causing the death of the plant .

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Mecoprop
  • Dichlorprop
  • Fenoprop

Comparison: Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activity. Unlike 2,4-Dichlorophenoxyacetic acid and other similar compounds, it has a more complex structure, making it suitable for specialized applications in herbicide formulations .

Properties

CAS No.

51337-94-1

Molecular Formula

C18H19ClO4

Molecular Weight

334.8 g/mol

IUPAC Name

ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C18H19ClO4/c1-4-21-17(20)18(2,3)23-16-11-9-15(10-12-16)22-14-7-5-13(19)6-8-14/h5-12H,4H2,1-3H3

InChI Key

LLLRFZWKEMZNGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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